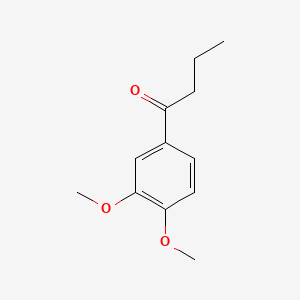

3',4'-Dimethoxybutyrophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDUYDPNEDZGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202817 | |

| Record name | 3',4'-Dimethoxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54419-21-5 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4'-Dimethoxybutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3',4'-Dimethoxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-dimethoxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3',4'-Dimethoxybutyrophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F4B7892UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3',4'-Dimethoxybutyrophenone

Prepared by: Gemini, Senior Application Scientist

Introduction

3',4'-Dimethoxybutyrophenone, also known as 1-(3,4-dimethoxyphenyl)butan-1-one, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its structure, featuring a dimethoxy-substituted benzene ring attached to a butyryl group, makes it a precursor for a variety of more complex molecules in the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, analytical characterization methods, and known applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The fundamental properties of 3',4'-Dimethoxybutyrophenone are summarized below. These data are crucial for designing reaction conditions, purification procedures, and for the structural elucidation of derived products.

| Property | Value | Source(s) |

| CAS Number | 54419-21-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |

| Molecular Weight | 208.25 g/mol | [1][2] |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)butan-1-one | [1] |

| Synonyms | 4-Butyryl-1,2-dimethoxybenzene, Butyrophenone, 3',4'-dimethoxy- | [1] |

| Appearance | Not explicitly stated; likely a solid or oil at room temperature. | |

| Melting Point | Data not available in searched literature. Related compound 3',4'-Dimethoxyacetophenone melts at 47-54 °C.[3][4] | |

| Boiling Point | Data not available in searched literature. Related compound 3',4'-Dimethoxyacetophenone boils at 286-288 °C.[3][4] | |

| Solubility | Data not available. Expected to be soluble in organic solvents like methanol, ethanol, and chlorinated solvents.[5] |

Synthesis Protocols

The most common and industrially relevant method for synthesizing 3',4'-Dimethoxybutyrophenone is through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene).[6] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the acyl group.

Principle of Synthesis: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[7] The Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent by forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of veratrole. The presence of two electron-donating methoxy groups on the veratrole ring activates it towards electrophilic substitution, facilitating the reaction.[6]

Caption: Synthesis of 3',4'-Dimethoxybutyrophenone via Friedel-Crafts acylation.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[8] Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as both butyryl chloride and aluminum chloride are corrosive and react with moisture. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride) to protect the reaction from atmospheric moisture.

-

Reagent Charging: Suspend anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane inside the flask.

-

Addition of Acylating Agent: Cool the suspension in an ice bath. Add butyryl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension.

-

Addition of Aromatic Substrate: After the addition of butyryl chloride is complete, add veratrole (1.0 equivalent), dissolved in a small amount of the reaction solvent, dropwise to the mixture, maintaining the low temperature.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0 °C for a few hours and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times. Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3',4'-Dimethoxybutyrophenone.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the aliphatic protons of the butyryl chain. The aromatic protons would appear in the downfield region (approx. 6.8-7.5 ppm). The two methoxy groups would present as sharp singlets around 3.9 ppm. The α-methylene protons (adjacent to the carbonyl) would be a triplet around 2.9 ppm, the β-methylene protons a sextet around 1.7 ppm, and the terminal methyl group a triplet around 1.0 ppm.

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 198-200 ppm. The aromatic carbons would appear between 110-155 ppm, with the methoxy-substituted carbons being the most downfield. The methoxy carbons would resonate around 56 ppm. The aliphatic carbons of the butyryl chain would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong absorption band is expected around 1670-1680 cm⁻¹ , which is characteristic of an aryl ketone C=O stretching vibration. Other significant peaks would include C-H stretching vibrations for both aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C-O stretching for the methoxy ether linkages (around 1250-1270 cm⁻¹).[9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For 3',4'-Dimethoxybutyrophenone, the molecular ion peak [M]⁺ would be observed at an m/z of 208. The fragmentation pattern would likely show characteristic losses, such as the loss of the propyl group (C₃H₇) leading to a prominent peak at m/z 165 (the dimethoxybenzoyl cation).

Caption: Standard workflow for the purification and characterization of the title compound.

Applications and Research Interest

3',4'-Dimethoxybutyrophenone is primarily utilized as a chemical intermediate. Its structural motifs are found in various biologically active molecules. For instance, butyrophenones are a class of antipsychotic drugs, and the dimethoxybenzene moiety is present in numerous natural products and pharmaceuticals.

While direct applications of 3',4'-Dimethoxybutyrophenone are not extensively documented, it serves as a key building block. Its ketone functionality allows for further chemical transformations, such as reduction to an alcohol,[11] reductive amination to form amines, or its use in condensation reactions to build larger molecular scaffolds.[12] For example, it can be a precursor in the synthesis of certain flavonoids and other heterocyclic compounds with potential antioxidant, anti-inflammatory, or neuroprotective activities.[13]

Safety and Handling

Specific safety data for 3',4'-Dimethoxybutyrophenone is limited. However, based on the safety profiles of structurally related chemicals like 3,4-Dimethoxybenzaldehyde, standard laboratory precautions for handling chemical reagents should be followed.[14]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[15]

-

Storage: Store in a tightly closed container in a cool, dry place. Keep away from strong oxidizing agents.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[16]

References

- GSRS. (n.d.). 3',4'-DIMETHOXYBUTYROPHENONE.

- ChemicalBook. (n.d.). 3',4'-dimethoxybutyrophenone | 54419-21-5.

- ChemicalBook. (n.d.). 3',4'-dimethoxybutyrophenone CAS#: 54419-21-5.

- Sigma-Aldrich. (n.d.). 3′,4′-Dimethoxyacetophenone.

- MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.

- Fisher Scientific. (2025). 3,4-Dimethoxybenzaldehyde Safety Data Sheet.

- ChemicalBook. (2022). 1-(3-METHOXYPHENYL)BUTAN-2-ONE Safety Data Sheet.

- PrepChem.com. (n.d.). Synthesis of 1-(3,4-dimethoxyphenyl)-4,4,4-trifluoro-1,3-butanedione.

- PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)butan-2-one.

- Cheméo. (n.d.). Chemical Properties of 3',4'-Dihydroxybutyrophenone (CAS 17386-89-9).

- 3M. (2022). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- PubChem. (n.d.). (1R)-1-(3,4-dimethoxyphenyl)butan-1-ol.

- Thermo Scientific Chemicals. (n.d.). 3',4'-Dimethoxyacetophenone, 98+%.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Smolecule. (2024). 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one.

- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.

- Benchchem. (n.d.). 1-(3,4-Dimethoxyphenyl)butan-2-one Research Chemical.

- PubChem. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)butan-1-one.

- Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone.

- Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.

- FooDB. (2010). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477).

- PubChem. (n.d.). 3,4-Dimethoxyphenol.

- ChemicalBook. (n.d.). 1-(3,4-Dihydroxyphenyl)butan-1-one synthesis.

- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

- MedChemExpress. (n.d.). 3',4'-Dimethoxyflavone.

- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism.

- ChemicalBook. (2025). 3,4-Dimethoxyacetophenone.

- ChemicalBook. (n.d.). 3,4-Dimethoxyphenylacetone(776-99-8) 1H NMR spectrum.

- PubChem. (n.d.). 3,4-Dimethoxychalcone.

- SWGDRUG.org. (2013). 3,4-Dimethoxyamphetamine.

- BMRB. (n.d.). bmse010029 3,4-Dimethoxybenzyl Alcohol.

- NIH. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3',4'-dimethoxybutyrophenone | 54419-21-5 [amp.chemicalbook.com]

- 3. 3 ,4 -Dimethoxyacetophenone 98 1131-62-0 [sigmaaldrich.com]

- 4. 3,4-Dimethoxyacetophenone | 1131-62-0 [chemicalbook.com]

- 5. 3',4'-Dimethoxyacetophenone, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. chemijournal.com [chemijournal.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1-(3,4-Dihydroxyphenyl)butan-1-one synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3,4-Dimethoxyphenylacetone(776-99-8) 1H NMR spectrum [chemicalbook.com]

- 11. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

3',4'-Dimethoxybutyrophenone structural elucidation and characterization

An In-depth Technical Guide to the Structural Elucidation and Characterization of 3',4'-Dimethoxybutyrophenone

Introduction

3',4'-Dimethoxybutyrophenone, with the systematic IUPAC name 1-(3,4-dimethoxyphenyl)butan-1-one, is an aromatic ketone of interest in synthetic chemistry and drug development.[1][2] Its structure comprises a butyrophenone core with two methoxy groups substituted on the phenyl ring at the 3' and 4' positions. The precise characterization and structural confirmation of such molecules are paramount to ensuring purity, understanding reactivity, and guaranteeing reproducible outcomes in research and development.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 3',4'-Dimethoxybutyrophenone. As a self-validating system, the protocols herein are designed to provide orthogonal data, where results from one technique corroborate the findings of another, leading to an unambiguous structural assignment. We will delve into the causality behind the choice of experiments and the interpretation of the resulting data, reflecting field-proven insights for researchers and drug development professionals.

Part 1: Foundational Structural and Molecular Formula Confirmation

The initial step in any characterization workflow is the confirmation of the molecule's fundamental properties: its molecular formula and weight. This is most reliably achieved through high-resolution mass spectrometry (HRMS).

Molecular Identity

-

Molecular Formula: C₁₂H₁₆O₃[2]

-

Molecular Weight (Monoisotopic): 208.10994 Da[1]

-

IUPAC Name: 1-(3,4-dimethoxyphenyl)butan-1-one[2]

-

SMILES: CCCC(=O)C1=CC(=C(C=C1)OC)OC[1]

Caption: 2D Structure of 3',4'-Dimethoxybutyrophenone.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is chosen over standard MS for its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for calculating a unique elemental composition, thereby distinguishing the target compound from isomers or other molecules with the same nominal mass. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and preserves the molecular ion for accurate mass determination.

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the ESI-TOF or ESI-Orbitrap mass spectrometer according to the manufacturer's guidelines using a known calibration standard.

-

Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode, as the carbonyl oxygen and ether oxygens can be readily protonated.

-

Data Acquisition: Scan over a mass range of m/z 100-500. The expected protonated molecule [M+H]⁺ should be observed.

The following table summarizes the predicted exact masses for common adducts of 3',4'-Dimethoxybutyrophenone. The observation of the [M+H]⁺ ion at m/z 209.1172 ± 5 ppm provides strong evidence for the compound's elemental composition.

| Adduct Form | Predicted m/z |

| [M+H]⁺ | 209.11722 |

| [M+Na]⁺ | 231.09916 |

| [M+NH₄]⁺ | 226.14376 |

| [M]⁻ | 208.11049 |

| (Data sourced from PubChem CID 98669)[1] |

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to IR radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.[3] For 3',4'-Dimethoxybutyrophenone, we expect to see characteristic absorptions for the ketone carbonyl group, the aromatic ring, the ether linkages, and the aliphatic alkyl chain.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: With the clean ATR crystal, run a background scan to capture the spectrum of ambient air (CO₂ and H₂O), which will be automatically subtracted from the sample spectrum.

-

Sample Scan: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of key absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3100-3000 | C-H Stretch | Aromatic | The C(sp²)-H bonds on the phenyl ring stretch at a higher frequency than aliphatic C-H bonds.[4] |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | The C(sp³)-H bonds of the butyl chain and methoxy groups.[3] |

| ~1685-1666 | C=O Stretch | Aryl Ketone | A strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[4] |

| ~1600-1585 & ~1500-1400 | C=C Stretch | Aromatic Ring | These two bands are characteristic of carbon-carbon stretching within the aromatic ring.[4] |

| ~1260 & ~1050 | C-O Stretch | Aryl Ether | Asymmetric and symmetric stretching of the Ar-O-CH₃ bonds. |

Part 3: Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information about the number and types of carbon atoms. The combination of these techniques allows for a complete structural map.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Since the natural abundance of ¹³C is low (~1.1%), more scans are required. A broadband proton-decoupled experiment is typically run to simplify the spectrum, showing each unique carbon as a single peak.

¹H NMR Spectroscopy: Predicted Data

Trustworthiness: The predicted chemical shifts, integrations, and multiplicities are based on established principles. The aromatic protons are deshielded by the ring current. Protons adjacent to the electron-withdrawing carbonyl group (H-2) are shifted significantly downfield. The methoxy protons are singlets as they have no adjacent protons. The aliphatic chain protons show characteristic splitting patterns (triplet, sextet, triplet) due to spin-spin coupling with their neighbors, following the n+1 rule.

| Label | Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| H-a | ~7.6 - 7.5 | 2H | Multiplet | Aromatic Protons (ortho to C=O) |

| H-b | ~6.9 | 1H | Doublet | Aromatic Proton (ortho to OMe) |

| H-c | ~3.9 | 6H | Singlet | Methoxy Protons (-OCH₃) |

| H-d | ~2.9 | 2H | Triplet | Methylene Protons (-CO-CH₂ -) |

| H-e | ~1.7 | 2H | Sextet | Methylene Protons (-CH₂-CH₂ -CH₃) |

| H-f | ~1.0 | 3H | Triplet | Methyl Protons (-CH₃ ) |

¹³C NMR Spectroscopy: Predicted Data

Trustworthiness: The carbonyl carbon is the most deshielded and appears furthest downfield. Aromatic carbons attached to oxygen are shifted downfield, while other aromatic carbons appear in the typical ~110-130 ppm range. The aliphatic carbons appear upfield, with their chemical shifts influenced by their proximity to the carbonyl group.

| Predicted Shift (δ, ppm) | Assignment |

| ~200 | C=O (Ketone) |

| ~153 | Aromatic C-O |

| ~149 | Aromatic C-O |

| ~129 | Aromatic C (quaternary) |

| ~123 | Aromatic C-H |

| ~110 | Aromatic C-H |

| ~56 | -OCH₃ |

| ~38 | -CO-C H₂- |

| ~18 | -CH₂-C H₂-CH₃ |

| ~14 | -C H₃ |

Part 4: Orthogonal Confirmation and Workflow

Qualitative Chemical Tests

Expertise & Experience: While modern spectroscopic methods are primary, simple, rapid chemical tests provide excellent orthogonal confirmation of key functional groups. These tests are self-validating; a positive result for a ketone should be accompanied by a negative result in a test specific for aldehydes.

-

Purpose: To confirm the presence of a carbonyl group (ketone or aldehyde).[6]

-

Procedure: Add a few drops of 2,4-DNP reagent to a small amount of the sample dissolved in ethanol.

-

Expected Result: The formation of a yellow, orange, or red precipitate (2,4-dinitrophenylhydrazone) confirms the presence of the carbonyl group.[6]

-

Purpose: To differentiate a ketone from an aldehyde.[6]

-

Procedure: Add a few drops of the sample to Tollens' reagent in a clean test tube and warm gently.

-

Expected Result: No reaction (the solution remains clear). A positive test (formation of a silver mirror) would indicate an aldehyde. This negative result is crucial for confirming the compound is a ketone.[6]

Integrated Characterization Workflow

The following workflow illustrates how these techniques are logically sequenced to provide a comprehensive and validated structural elucidation.

Caption: Integrated workflow for the structural elucidation of 3',4'-Dimethoxybutyrophenone.

Conclusion

The structural elucidation of 3',4'-Dimethoxybutyrophenone is achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry confirms the elemental composition, while FTIR spectroscopy identifies the key functional groups: an aryl ketone, aromatic ring, and ether linkages. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the proton and carbon skeleton, confirming the precise arrangement of the butyl chain and methoxy groups on the phenyl ring. The collective data from these orthogonal techniques provides a high degree of confidence in the final structural assignment, a critical requirement for any downstream application in research and drug development.

References

- BenchChem. (n.d.). A Comparative Review of Analytical Techniques for Ketone Analysis.

- Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.

- PubChemLite. (n.d.). 3',4'-dimethoxybutyrophenone (C12H16O3).

- Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.

- Global Substance Registration System (GSRS). (n.d.). 3',4'-DIMETHOXYBUTYROPHENONE.

- American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8.

- Allen Institute. (n.d.). Tests for Ketones Importance, Different tests with reactions and FAQS.

- SpectraBase. (n.d.). 3',4'-Dimethoxy-3-(3,4-dimethoxyphenyl)butyrophenone - Optional[FTIR] - Spectrum.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- NIST WebBook. (n.d.). 3',4'-Dihydroxybutyrophenone.

- ChemicalBook. (n.d.). 3',4'-dimethoxybutyrophenone | 54419-21-5.

- ResearchGate. (n.d.). Chemical structure of (E)-(3′,4′-dimethoxyphenyl)but-3en-1-ol or Compound D.

- NIST WebBook. (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)-.

- BenchChem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 3',4'-Dimethoxy-2'-hydroxychalcone.

- NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-.

- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.

- PubChem. (n.d.). 4-(3,4-Dimethoxyphenyl)-3-buten-1-ol.

- PubChem. (n.d.). 3,4-Dimethoxychalcone.

- ResearchGate. (2025). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.

- Human Metabolome Database. (n.d.). Showing metabocard for (S)-3,4-Dihydroxybutyric acid (HMDB0000337).

- Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY.

- Biological Magnetic Resonance Bank. (n.d.). bmse010029 3,4-Dimethoxybenzyl Alcohol at BMRB.

- PubMed Central. (2015). Structural Basis for Competitive Inhibition of 3,4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae.

- ResearchGate. (2021). Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'- dimethoxychalcone and 2,4,6-trimethoxy-3',4'- dimethoxychalcone.

- Odion, E. E., Enadeghe, D. O., & Usifoh, C. O. (2021). Synthesis, Characterization and Antimicrobial Assessment of 3, 4, 5-Trimethoxy-3', 4'-Dimethoxychalcone and 2, 4, 6-Trimethoxy-3', 4'-Dimethoxychalcone. Nigerian Journal of Pharmaceutical and Applied Science Research, 10(2), 1-5.

- MDPI. (n.d.). Identification of 3′,4′-Dimethoxy Flavonol-3-β-d-Glucopyranoside Metabolites in Rats by Liquid Chromatography-Electrospray Ionization Ion Trap Mass Spectrometry.

- LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ResearchGate. (n.d.). Scheme 1. Route to synthesis of 5-hydroxy-3',4'dimethoxy flavones at....

- BenchChem. (n.d.). Application Note: 13C NMR Analysis of 3,4-Dihydroxybutanoic Acid Reaction Mixtures.

- ChemicalBook. (n.d.). 3,4-Dimethoxyphenylacetone(776-99-8) 1H NMR spectrum.

- Automated Topology Builder (ATB). (n.d.). 3,4-Dimethoxybenzophenone | C15H14O3 | MD Topology | NMR | X-Ray.

-

MDPI. (n.d.). methanone. Retrieved from

Sources

- 1. PubChemLite - 1-(3,4-dimethoxyphenyl)butan-1-one (C12H16O3) [pubchemlite.lcsb.uni.lu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tests for Ketones Importance, Different tests with reactions and FAQS. [allen.in]

Synthesis of 3',4'-Dimethoxybutyrophenone from Veratrole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3',4'-Dimethoxybutyrophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the Friedel-Crafts acylation of veratrole with butyryl chloride or butyric anhydride, a robust and widely employed synthetic route. This document delves into the underlying chemical principles, offers a detailed experimental protocol, and discusses the critical parameters that influence reaction yield and purity. It is intended for researchers, chemists, and professionals involved in drug development and organic synthesis.

Introduction: Significance of 3',4'-Dimethoxybutyrophenone

3',4'-Dimethoxybutyrophenone serves as a key building block in the synthesis of various biologically active molecules. Its structural motif, featuring a dimethoxy-substituted aromatic ring and a butyrophenone side chain, is present in a range of pharmaceutical compounds. A notable application is in the synthesis of the cardiotonic agent vesnarinone. The efficient and scalable synthesis of this intermediate is therefore of significant interest.

The Friedel-Crafts acylation stands out as a cornerstone of C-C bond formation in aromatic chemistry.[1] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring, a transformation that is fundamental to the construction of aryl ketones.[2] Veratrole (1,2-dimethoxybenzene), with its electron-rich aromatic ring, is an excellent substrate for this reaction. The two methoxy groups are activating and ortho-, para-directing, leading to a high regioselectivity in the acylation reaction.

The Synthetic Pathway: Friedel-Crafts Acylation of Veratrole

The synthesis of 3',4'-Dimethoxybutyrophenone from veratrole is most commonly achieved through a Friedel-Crafts acylation reaction. This process involves the reaction of veratrole with an acylating agent, typically butyryl chloride or butyric anhydride, in the presence of a Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[1][3] The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, commonly anhydrous aluminum chloride (AlCl₃), activates the acylating agent. It coordinates with the chlorine atom of butyryl chloride, leading to the formation of a highly electrophilic acylium ion.[4] This resonance-stabilized cation is the key electrophile in the reaction.

-

Electrophilic Attack: The electron-rich π system of the veratrole ring acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The presence of two electron-donating methoxy groups on the veratrole ring increases its nucleophilicity, facilitating this attack.[5]

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and yields the final product, 3',4'-Dimethoxybutyrophenone, along with the regeneration of the Lewis acid catalyst and the formation of HCl.[3]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of 3',4'-Dimethoxybutyrophenone.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Veratrole | 138.16 | 13.8 g | 0.10 | 1.0 |

| Butyryl Chloride | 106.55 | 11.7 g (10.6 mL) | 0.11 | 1.1 |

| Anhydrous Aluminum Chloride | 133.34 | 14.7 g | 0.11 | 1.1 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Concentrated Hydrochloric Acid | - | 50 mL | - | - |

| 5% Sodium Bicarbonate Solution | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | - | - | - |

Procedure

-

Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture using drying tubes filled with calcium chloride. The entire setup should be under a nitrogen or argon atmosphere.[6]

-

Reagent Charging: To the reaction flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of anhydrous dichloromethane. Cool the resulting suspension to 0-5 °C using an ice-water bath.

-

Addition of Butyryl Chloride: In the dropping funnel, place a solution of butyryl chloride (11.7 g, 0.11 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, ensuring the internal temperature remains below 10 °C.

-

Addition of Veratrole: After the addition of butyryl chloride is complete, add a solution of veratrole (13.8 g, 0.10 mol) in 50 mL of anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: Once the addition of veratrole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This step quenches the reaction and decomposes the aluminum chloride complex.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water (2 x 100 mL), 5% sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).[6]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3',4'-Dimethoxybutyrophenone.

Causality and Experimental Choices

-

Choice of Acylating Agent: Butyryl chloride is often preferred due to its higher reactivity compared to butyric anhydride. However, butyric anhydride can also be used, sometimes with a different catalyst system.[7]

-

Lewis Acid Catalyst: Anhydrous aluminum chloride is a powerful and cost-effective Lewis acid for this transformation. It is crucial to use it in stoichiometric amounts as it complexes with the product ketone.[8] The use of solid acid catalysts is also being explored to develop more environmentally benign processes.[7]

-

Solvent: Dichloromethane is a common solvent as it is inert under the reaction conditions and effectively dissolves the reactants.

-

Temperature Control: The initial additions are carried out at low temperatures (0-5 °C) to control the exothermic reaction between the Lewis acid and the acylating agent, minimizing potential side reactions.[3]

-

Work-up Procedure: The acidic work-up is essential to decompose the aluminum chloride-ketone complex and protonate the alkoxide intermediate. The subsequent washes with sodium bicarbonate neutralize any remaining acid.

Conclusion

The Friedel-Crafts acylation of veratrole provides an efficient and reliable method for the synthesis of 3',4'-Dimethoxybutyrophenone. Careful control of reaction parameters, particularly temperature and stoichiometry, is crucial for achieving high yields and purity. The protocol outlined in this guide, grounded in established chemical principles, offers a robust framework for the successful synthesis of this important pharmaceutical intermediate. Further research into greener catalyst systems may offer more sustainable alternatives in the future.[9]

References

- Experiment 1: Friedel-Crafts Acylation - umich.edu. (n.d.).

- Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - International Journal of Chemical Studies. (2015).

- Application Notes and Protocols for Friedel-Crafts Acylation using Valeryl Chloride - Benchchem. (n.d.). Retrieved from [https://www.benchchem.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [https://www.masterorganicchemistry.

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016). Retrieved from [https://www.youtube.

- Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.). Retrieved from [https://www.sigmaaldrich.

- Friedel-Crafts acylation of veratrole with acetic anhydride for the synthesis of acetoveratrone using nanocrystalline ZSM-5 - Longdom Publishing. (2017). Retrieved from [https://www.longdom.org/open-access/friedelcrafts-acylation-of-veratrole-with-acetic-anhydride-for-the-synthesis-of-acetoveratrone-using-nanocrystalline-zsm5-2161-0401-C1-002.pdf]

- An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Publishing. (2016). Retrieved from [https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra06456a]

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_its_Derivatives_-Electrophilic_Aromatic_Substitution/16.

- Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [https://www.organic-chemistry.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. youtube.com [youtube.com]

- 5. chemijournal.com [chemijournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. longdom.org [longdom.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]

Physical and chemical properties of 3',4'-Dimethoxybutyrophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of 3',4'-Dimethoxybutyrophenone. This document is intended for use by researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a thorough understanding of this compound for their work.

Introduction and Chemical Identity

3',4'-Dimethoxybutyrophenone, also known as 1-(3,4-dimethoxyphenyl)butan-1-one, is an aromatic ketone belonging to the butyrophenone class of compounds. The butyrophenone scaffold is of significant interest in medicinal chemistry, forming the core structure of various pharmaceuticals, particularly antipsychotic drugs[1][2][3]. The presence of the dimethoxy-substituted phenyl ring in 3',4'-Dimethoxybutyrophenone provides a key structural motif for potential interactions with biological targets.

Table 1: Compound Identification

| Parameter | Value | Source |

| Systematic Name | 1-(3,4-Dimethoxyphenyl)butan-1-one | [4] |

| Synonyms | 3',4'-Dimethoxybutyrophenone, 4-Butyryl-1,2-dimethoxybenzene | [4] |

| CAS Number | 54419-21-5 | [4] |

| Molecular Formula | C₁₂H₁₆O₃ | [4] |

| Molecular Weight | 208.25 g/mol | [4] |

| Chemical Structure | [5] |

Physicochemical Properties

The physicochemical properties of 3',4'-Dimethoxybutyrophenone are crucial for its handling, formulation, and understanding its behavior in biological systems. While extensive experimental data for this specific compound is not widely published, we can infer its likely properties based on its structure and data from closely related compounds.

Table 2: Physical and Chemical Properties

| Property | Value (Predicted/Inferred) | Comments |

| Physical State | Likely a solid or high-boiling liquid at room temperature. | Based on related butyrophenones and acetophenones[1][6]. |

| Melting Point | Not available. | |

| Boiling Point | Not available. | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water. | Based on the solubility of the related compound 1-(3,4-Dihydroxyphenyl)butan-1-one[7]. |

| logP (Octanol/Water Partition Coefficient) | 1.6 (Computed for isomer 1-(3,4-dimethoxyphenyl)butan-2-one) | This value suggests moderate lipophilicity, which is often favorable for drug candidates[5]. |

Synthesis of 3',4'-Dimethoxybutyrophenone: A Friedel-Crafts Approach

The most direct and industrially scalable method for the synthesis of 3',4'-Dimethoxybutyrophenone is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with butyryl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the preparation of aromatic ketones[8][9].

Reaction Principle

The Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from butyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich veratrole then attacks the acylium ion, leading to the formation of the desired ketone after a work-up step to neutralize the catalyst.

Figure 1: Conceptual workflow for the Friedel-Crafts acylation synthesis of 3',4'-Dimethoxybutyrophenone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylations[9]. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and moisture-sensitive reagents.

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To the addition funnel, add a solution of veratrole (1.0 equivalent) and butyryl chloride (1.05 equivalents) in anhydrous dichloromethane.

-

Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until all the solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with dilute HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3',4'-Dimethoxybutyrophenone.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3',4'-Dimethoxybutyrophenone. The following are the expected spectral features based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the butyryl chain, the terminal methyl group, and the methoxy groups.

Table 3: Predicted ¹H NMR Chemical Shifts for 3',4'-Dimethoxybutyrophenone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.6 | d | 1H | Aromatic H (ortho to C=O) |

| ~7.4-7.5 | dd | 1H | Aromatic H (ortho to C=O, meta to OMe) |

| ~6.9 | d | 1H | Aromatic H (meta to C=O) |

| ~3.9 | s | 6H | -OCH₃ protons |

| ~2.9 | t | 2H | -CH₂- adjacent to C=O |

| ~1.7 | sextet | 2H | -CH₂- in the middle of the chain |

| ~1.0 | t | 3H | Terminal -CH₃ |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the carbons of the butyryl chain, and the methoxy carbons[10][11].

Table 4: Predicted ¹³C NMR Chemical Shifts for 3',4'-Dimethoxybutyrophenone

| Chemical Shift (δ, ppm) | Assignment |

| ~199 | C=O (carbonyl carbon) |

| ~153 | Aromatic C-OCH₃ |

| ~149 | Aromatic C-OCH₃ |

| ~130 | Aromatic C-C=O |

| ~122 | Aromatic C-H |

| ~110 | Aromatic C-H |

| ~110 | Aromatic C-H |

| ~56 | -OCH₃ carbons |

| ~38 | -CH₂- adjacent to C=O |

| ~18 | -CH₂- in the middle of the chain |

| ~14 | Terminal -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3',4'-Dimethoxybutyrophenone will be dominated by a strong absorption band corresponding to the carbonyl group[12][13].

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1670-1690 | Strong | C=O stretch (aromatic ketone) |

| ~2850-3000 | Medium | C-H stretch (aliphatic) |

| ~3000-3100 | Weak-Medium | C-H stretch (aromatic) |

| ~1580-1600 | Medium | C=C stretch (aromatic ring) |

| ~1250-1300 | Strong | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 208, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the butyryl chain. Expect to see prominent fragment ions corresponding to the loss of a propyl radical (M-43) to give the 3,4-dimethoxybenzoyl cation (m/z = 165), and the loss of an ethyl group (M-29) to give an ion at m/z = 179. Another significant peak could be the tropylium ion at m/z = 91, a common fragment in aromatic compounds.

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. Butyrophenone - Wikipedia [en.wikipedia.org]

- 3. Butyrophenone | drug | Britannica [britannica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1-(3,4-Dimethoxyphenyl)butan-2-one | C12H16O3 | CID 254291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(3,4-Dihydroxyphenyl)butan-1-one | 17386-89-9 [chemicalbook.com]

- 8. longdom.org [longdom.org]

- 9. websites.umich.edu [websites.umich.edu]

- 10. 13C nmr spectrum of but-1-ene C4H8 CH3CH2CH=CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chemconnections.org [chemconnections.org]

- 12. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chem.uci.edu [chem.uci.edu]

Navigating the Unseen: A Technical Guide to the Safe Handling of 3',4'-Dimethoxybutyrophenone

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and evaluation of novel chemical entities are paramount. 3',4'-Dimethoxybutyrophenone, an aromatic ketone, represents a class of compounds with significant potential in medicinal chemistry. As with any investigational substance, a thorough understanding of its safe handling and potential hazards is a prerequisite for its responsible use in a laboratory setting. This guide provides a comprehensive overview of the safety and handling precautions for 3',4'-Dimethoxybutyrophenone, drawing upon established principles of chemical safety and data from structurally analogous compounds.

Compound Identification and Physicochemical Properties

A foundational aspect of safe chemical handling is a clear understanding of the substance's identity and physical characteristics.

| Property | Value | Source |

| Chemical Name | 1-(3,4-dimethoxyphenyl)butan-1-one | [1][2] |

| Synonyms | 3',4'-Dimethoxybutyrophenone | [1][2] |

| CAS Number | 54419-21-5 | [2] |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| Appearance | Not explicitly documented; likely a solid or liquid | - |

| Solubility | Not explicitly documented | - |

Hazard Assessment: An Evidence-Based Approach

In the absence of specific toxicological data for 3',4'-Dimethoxybutyrophenone, a conservative approach based on the hazard profiles of structurally similar compounds is warranted. Aromatic ketones and butyrophenone derivatives are known to exhibit certain toxicological effects.

GHS Hazard Classification (Inferred):

Based on data from analogous compounds such as 3,4-Dimethoxybenzaldehyde and other butyrophenones, the following Globally Harmonized System (GHS) classifications should be considered[3][4]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][5]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4][5]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]

Potential Toxicological Effects:

-

Dermal and Ocular Irritation: Aromatic ketones are frequently cited as skin and eye irritants. Direct contact may cause redness, itching, and inflammation.[3][4]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system, leading to coughing and shortness of breath.[4]

-

Central Nervous System (CNS) Effects: Butyrophenone derivatives as a class are known to have effects on the central nervous system. While the specific effects of 3',4'-Dimethoxybutyrophenone are unknown, caution should be exercised to avoid systemic exposure.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe laboratory practice is the implementation of robust engineering controls and the consistent use of appropriate personal protective equipment.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of 3',4'-Dimethoxybutyrophenone that have the potential to generate dust or aerosols should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling 3',4'-Dimethoxybutyrophenone:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[3] |

| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation.[4] |

| Body Protection | A laboratory coat. | To protect skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates may be necessary for certain operations, such as handling large quantities or in situations with inadequate ventilation. | To prevent inhalation of potentially harmful dust or vapors.[4] |

Safe Handling and Storage: A Proactive Approach to Safety

Adherence to strict handling and storage protocols is critical to minimizing the risk of exposure and ensuring the stability of the compound.

Handling:

-

Avoid Contact: All direct contact with the skin, eyes, and clothing should be avoided.

-

Minimize Dust and Aerosol Generation: When handling the solid form, use techniques that minimize the creation of dust.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled.

Storage:

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents.

Experimental Workflow: Weighing and Dissolving 3',4'-Dimethoxybutyrophenone

The following is a detailed, step-by-step methodology for the common laboratory procedure of weighing and dissolving a solid chemical, tailored for 3',4'-Dimethoxybutyrophenone.

Objective: To accurately weigh a specified amount of 3',4'-Dimethoxybutyrophenone and dissolve it in a suitable solvent in a safe and controlled manner.

Materials:

-

3',4'-Dimethoxybutyrophenone

-

Appropriate solvent

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Volumetric flask or other suitable glassware

-

Magnetic stirrer and stir bar (optional)

-

All required PPE

Protocol:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE.

-

Clean the analytical balance and the surrounding work area.

-

Place a piece of weighing paper or a weighing boat on the balance and tare it.

-

-

Weighing:

-

Carefully open the container of 3',4'-Dimethoxybutyrophenone inside the chemical fume hood.

-

Using a clean spatula, carefully transfer the desired amount of the solid onto the tared weighing paper. Avoid creating dust.

-

Record the exact weight of the compound.

-

-

Dissolution:

-

Carefully transfer the weighed solid into the volumetric flask or other designated glassware.

-

Add a small amount of the chosen solvent to the weighing paper to rinse any residual solid into the flask.

-

Add the remaining solvent to the flask, ensuring the final volume is correct.

-

If necessary, use a magnetic stirrer to facilitate dissolution.

-

-

Cleanup:

-

Properly seal the container of 3',4'-Dimethoxybutyrophenone.

-

Clean the spatula and any other contaminated equipment.

-

Dispose of the weighing paper and any other contaminated disposable materials in the appropriate chemical waste container.

-

Wipe down the work area in the fume hood.

-

Causality Behind Experimental Choices:

-

Working in a Fume Hood: This is a critical step to prevent the inhalation of any fine particles of the compound, which could cause respiratory irritation.

-

Taring the Weighing Paper: This ensures an accurate measurement of the compound itself, which is crucial for the reproducibility of experiments.

-

Rinsing the Weighing Paper: This step ensures that the entire weighed amount of the compound is transferred to the solvent, maintaining the accuracy of the final solution's concentration.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and appropriate response is essential.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[6]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

-

Spill:

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

For large spills, contact your institution's environmental health and safety department.

-

Ventilate the area and wash the spill site after the material has been removed.

-

Waste Disposal: Responsible Stewardship

All waste containing 3',4'-Dimethoxybutyrophenone must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Solid Waste: Collect in a designated, labeled container.

-

Liquid Waste: Collect in a designated, labeled container. Do not pour down the drain.

-

Contaminated Materials: Any materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be disposed of as hazardous waste.

Diagrams

Experimental Workflow for Safe Handling

A logical workflow for the safe handling of 3',4'-Dimethoxybutyrophenone.

Logical Relationship of Safety Precautions

The relationship between identified hazards and control measures to ensure safety.

References

-

GSRS. 3',4'-DIMETHOXYBUTYROPHENONE. [Link]

-

PubChem. 3,4-Dimethoxyphenol. [Link]

-

Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzoic acid. [Link]

-

Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]

-

Carl ROTH. Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. [Link]

-

PubChem. 3,4-Dihydroxybutanoic acid gamma-lactone. [Link]

-

Metasci. Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]

Sources

An In-depth Technical Guide to the Discovery and Initial Synthesis of 3',4'-Dimethoxybutyrophenone

Abstract

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of 3',4'-Dimethoxybutyrophenone, a significant butyrophenone derivative. The narrative delves into the foundational synthetic methodologies, primarily focusing on the Friedel-Crafts acylation of veratrole. This document is intended for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and experimental rationale. We will explore the mechanistic intricacies of the synthesis, provide detailed experimental protocols, and present a thorough characterization of the target molecule through spectroscopic analysis.

Introduction: Unveiling 3',4'-Dimethoxybutyrophenone

3',4'-Dimethoxybutyrophenone, with the chemical formula C₁₂H₁₆O₃, is an aromatic ketone that has garnered interest as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its structure, featuring a butyrophenone core with two methoxy groups on the phenyl ring, makes it a valuable building block for various drug discovery endeavors. The presence of the dimethoxybenzene moiety is a common feature in many biologically active molecules.

While the specific "discovery" of this compound is not marked by a singular, celebrated event, its emergence is intrinsically linked to the development and refinement of classic organic reactions, most notably the Friedel-Crafts acylation. The initial synthesis and characterization of 3',4'-Dimethoxybutyrophenone can be traced back to early explorations of electrophilic aromatic substitution on activated benzene rings like veratrole (1,2-dimethoxybenzene).

The Genesis of Synthesis: Friedel-Crafts Acylation of Veratrole

The most direct and widely employed method for the initial synthesis of 3',4'-Dimethoxybutyrophenone is the Friedel-Crafts acylation of veratrole with butyryl chloride or butyric anhydride. This electrophilic aromatic substitution reaction, first reported by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

The reaction involves the generation of a highly electrophilic acylium ion from an acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion then attacks the electron-rich veratrole ring to form the desired ketone.

Mechanistic Insights: The "Why" Behind the "How"

The success of the Friedel-Crafts acylation of veratrole hinges on several key chemical principles:

-

Activation of the Acylating Agent: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of butyryl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This step is critical as butyryl chloride itself is not electrophilic enough to react with the aromatic ring.

-

Nucleophilic Attack by Veratrole: Veratrole is a highly activated aromatic ring due to the electron-donating effect of the two methoxy groups. These groups increase the electron density of the ring, particularly at the ortho and para positions, making it a potent nucleophile.

-

Regioselectivity: The two methoxy groups on the veratrole ring direct the incoming acylium ion primarily to the position para to one of the methoxy groups and ortho to the other (the 4-position). This is due to the powerful activating and ortho-, para-directing nature of the methoxy substituents. Steric hindrance also plays a role in favoring the less crowded para-substitution.

-

Reaction Quench: The reaction is terminated by the addition of a protic source, typically cold water or dilute acid, which hydrolyzes the aluminum chloride complexes and liberates the final ketone product.

Below is a diagram illustrating the logical workflow of the Friedel-Crafts acylation for the synthesis of 3',4'-Dimethoxybutyrophenone.

Caption: Workflow for the Synthesis of 3',4'-Dimethoxybutyrophenone.

Experimental Protocol: A Step-by-Step Guide to Synthesis

The following protocol is a representative procedure for the synthesis of 3',4'-Dimethoxybutyrophenone based on established Friedel-Crafts acylation methodologies.

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Butyryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add butyryl chloride (1.1 equivalents) to the stirred suspension.

-

Addition of Veratrole: To this mixture, add a solution of veratrole (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then let it warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3',4'-Dimethoxybutyrophenone.

Data Presentation: Synthesis and Spectroscopic Characterization

Comparative Synthesis Data

While a singular, seminal paper on the initial synthesis is elusive, the Friedel-Crafts acylation of veratrole with butyryl chloride or its anhydride is the consistently referenced method. The table below summarizes typical reaction parameters and expected outcomes based on analogous preparations.

| Parameter | Value/Condition | Rationale |

| Starting Material | Veratrole (1,2-dimethoxybenzene) | Electron-rich aromatic substrate. |

| Acylating Agent | Butyryl Chloride | Source of the butyryl group. |

| Catalyst | Aluminum Chloride (AlCl₃) | Lewis acid to generate the acylium ion. |

| Solvent | Dichloromethane (CH₂Cl₂) | Inert solvent for the reaction. |

| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |

| Typical Yield | 70-85% | Varies based on reaction scale and purification method. |

Spectroscopic Data of 3',4'-Dimethoxybutyrophenone

The structural confirmation of the synthesized 3',4'-Dimethoxybutyrophenone is achieved through a combination of spectroscopic techniques.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.55 - 7.50 | m | 2H | Aromatic protons (H-2', H-6') |

| 6.90 | d, J = 8.4 Hz | 1H | Aromatic proton (H-5') |

| 3.93 | s | 3H | Methoxy protons (-OCH₃) |

| 3.92 | s | 3H | Methoxy protons (-OCH₃) |

| 2.89 | t, J = 7.3 Hz | 2H | Methylene protons (-CH₂-) adjacent to carbonyl |

| 1.75 | sextet, J = 7.4 Hz | 2H | Methylene protons (-CH₂-) |

| 1.00 | t, J = 7.4 Hz | 3H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 199.5 | C=O (carbonyl carbon) |

| 153.2 | Aromatic carbon (C-4') |

| 149.0 | Aromatic carbon (C-3') |

| 130.5 | Aromatic carbon (C-1') |

| 122.8 | Aromatic carbon (C-6') |

| 110.1 | Aromatic carbon (C-5') |

| 109.8 | Aromatic carbon (C-2') |

| 56.0 | Methoxy carbon (-OCH₃) |

| 55.9 | Methoxy carbon (-OCH₃) |

| 40.5 | Methylene carbon (-CH₂-) adjacent to carbonyl |

| 17.9 | Methylene carbon (-CH₂-) |

| 13.9 | Methyl carbon (-CH₃) |

Table 3: IR Spectroscopic Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H stretch (aliphatic) |

| ~1670 | C=O stretch (aryl ketone) |

| ~1590, 1515 | C=C stretch (aromatic) |

| ~1260 | C-O stretch (aryl ether) |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 208 | [M]⁺ (Molecular ion) |

| 165 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 137 | [M - C₄H₇O]⁺ |

The following diagram illustrates the key steps in the spectroscopic analysis workflow for the characterization of 3',4'-Dimethoxybutyrophenone.

Caption: Spectroscopic Analysis Workflow for 3',4'-Dimethoxybutyrophenone.

Conclusion

The synthesis of 3',4'-Dimethoxybutyrophenone, while not marked by a singular moment of "discovery," represents a classic application of the robust and reliable Friedel-Crafts acylation. The inherent electronic properties of the veratrole starting material guide a regioselective and efficient reaction, making this compound readily accessible for further synthetic transformations. The detailed experimental protocol and comprehensive spectroscopic data provided in this guide serve as a valuable resource for researchers and scientists, enabling the confident synthesis and characterization of this important chemical intermediate. The principles outlined herein are not only applicable to this specific molecule but also serve as a foundational understanding for a wide range of electrophilic aromatic substitution reactions.

References

-

PubChem. 1-(3,4-Dimethoxyphenyl)butan-2-one. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]. Accessed January 17, 2026.

-

FooDB. 1-(3,4-Dimethoxyphenyl)ethanone. [Link]. Accessed January 17, 2026.

-

NIST Chemistry WebBook. Ethanone, 1-(3,4-dimethoxyphenyl)-. [Link]. Accessed January 17, 2026.

-

PubChemLite. 3',4'-dimethoxybutyrophenone (C12H16O3). [Link]. Accessed January 17, 2026.

Sources

Solubility of 3',4'-Dimethoxybutyrophenone in common organic solvents

An In-depth Technical Guide to the Solubility of 3',4'-Dimethoxybutyrophenone

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3',4'-Dimethoxybutyrophenone (CAS No: 54419-21-5), a key organic ketone. As its application in pharmaceutical synthesis and specialty chemical manufacturing expands, a thorough understanding of its behavior in various solvent systems is paramount for process optimization, purification, and formulation development. This document elucidates the molecular characteristics governing solubility, presents a predicted solubility profile in common organic solvents, and details a robust experimental protocol for quantitative solubility determination. The methodologies described herein are designed to be self-validating, providing researchers and drug development professionals with the tools to generate reliable and reproducible data.

Introduction and Core Concepts

3',4'-Dimethoxybutyrophenone is an aromatic ketone with the molecular formula C₁₂H₁₆O₃.[1][2] Its structure, featuring a substituted benzene ring, dictates its physical and chemical properties, including its solubility. The ability to dissolve a compound in a suitable solvent is a fundamental requirement for a vast array of chemical applications, from conducting reactions in a homogeneous phase to purification via recrystallization and formulation of final products.[3]

Understanding the solubility of 3',4'-Dimethoxybutyrophenone is not merely an academic exercise; it has direct practical implications for:

-

Reaction Kinetics: Ensuring reactants are in the same phase allows for effective molecular collision and reaction.

-

Process Scalability: A well-characterized solubility profile is essential for developing scalable and efficient manufacturing processes.

-

Purification Strategies: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a given solvent system at various temperatures.

-

Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents can be a critical determinant of a drug's bioavailability.